4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol
Description
Properties
CAS No. |
920283-24-5 |
|---|---|
Molecular Formula |
C21H29NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[[4-[4-[bis(2-hydroxyethyl)amino]butyl]phenyl]methoxy]phenol |
InChI |
InChI=1S/C21H29NO4/c23-15-13-22(14-16-24)12-2-1-3-18-4-6-19(7-5-18)17-26-21-10-8-20(25)9-11-21/h4-11,23-25H,1-3,12-17H2 |
InChI Key |
XIFBNRSNPFBPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN(CCO)CCO)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the butyl and methoxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol may exhibit significant anticancer properties. The Mannich reaction, which this compound is a part of, has been extensively studied for creating derivatives that target cancer cell lines. For instance, Mannich bases derived from aromatic compounds have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and colon cancers .
Case Study Example:
A study published in Pharmazie evaluated several Mannich bases for their cytotoxicity against human cancer cell lines. Compounds similar to the target compound were found to have IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .
1.2 Drug Delivery Systems
The introduction of hydrophilic functional groups through aminomethylation enhances the solubility and bioavailability of drugs. The bis(2-hydroxyethyl)amino group in this compound can improve drug delivery systems by increasing the polar characteristics of the drug molecules, facilitating better absorption in biological systems .
3.1 Water Treatment
The compound's potential as a flocculant or coagulant in water treatment processes has been explored due to its ability to interact with pollutants and facilitate their removal from wastewater. Its aminophenol structure allows for interactions with various organic and inorganic contaminants .
Mechanism of Action
The mechanism of action of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol and amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bis(2-hydroxyethyl)amino Groups
LM22B-10 (2-{4-({4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)methyl)phenylamino}ethanol)
- Key Differences : LM22B-10 replaces the butyl chain in the target compound with a chlorophenyl-methyl group. The additional chlorine atom enhances lipophilicity and may influence receptor binding .
- Physicochemical Properties : Higher molecular weight (due to the chlorophenyl group) and reduced solubility in polar solvents compared to the target compound.
Ethyl 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate
- Key Differences : Incorporates an azo (-N=N-) linkage and ester functionality, which are absent in the target compound. The nitro and bromo groups increase electrophilicity and reactivity .
- Applications: Primarily used as a dye or intermediate in organic synthesis, contrasting with the phenolic bioactivity seen in plant-derived analogs .
Phenolic Ether Derivatives from Natural Sources
4-Ethoxymethylphenyl-4'-hydroxybenzyl Ether (Compound 7 in )
- Key Differences: Features an ethoxymethyl group instead of the butyl-bis(2-hydroxyethyl)amino chain. This simplification reduces steric hindrance and may enhance metabolic stability .
4,4'-Dihydroxydiphenylmethane (Compound 9 in )
- Key Differences: Lacks the methoxy and bis(2-hydroxyethyl)amino substituents. The diphenylmethane core is less polar, leading to lower water solubility.
- Applications: Demonstrates antioxidant and anti-inflammatory properties, highlighting the role of phenolic hydroxyl groups in bioactive molecules .
4-(2-Hydroxyethyl)-2-methoxyphenyl-β-D-glucopyranoside (Compound III in )
- Key Differences : Contains a glycosidic linkage instead of a butyl chain. The glucose moiety significantly increases hydrophilicity and may enhance bioavailability .
- Bioactivity : Exhibits cytotoxicity against cancer cells, suggesting that hydrophilic substitutions can modulate pharmacological effects .
Comparative Data Table
Research Findings and Implications
- Polarity and Bioactivity: The bis(2-hydroxyethyl)amino group in the target compound enhances water solubility compared to non-polar analogs (e.g., diphenylmethanes) but reduces membrane permeability. This balance may optimize blood-brain barrier penetration for neuroprotective applications .
- Synthetic Challenges: The complexity of introducing a bis(2-hydroxyethyl)amino-butyl chain may require multi-step synthesis, as seen in related compounds (e.g., LM22B-10) .
Biological Activity
The compound 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol , also known by its CAS number 920283-24-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol can be represented as follows:
- Molecular Formula : C21H29N1O4
- Molecular Weight : 359.209658 g/mol
The compound features a bis(2-hydroxyethyl)amino group that may contribute to its biological properties, particularly in terms of solubility and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, diarylpentanoids have shown a capacity to scavenge free radicals and reduce oxidative stress in various biological systems . The presence of hydroxyl groups in the phenolic structure is crucial for enhancing antioxidant activity.
Anti-inflammatory Effects
Studies have demonstrated that compounds containing phenolic structures can inhibit nitric oxide (NO) production in macrophages, thereby exerting anti-inflammatory effects. In vitro assays using RAW 264.7 macrophages have shown that related compounds can significantly reduce NO production, indicating potential use in inflammatory conditions .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar phenolic compounds have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance antioxidant and anti-inflammatory activity |
| Bis(2-hydroxyethyl)amino | Increases solubility and bioavailability |
| Phenolic Backbone | Contributes to antimicrobial properties |
Case Studies
- In Vitro Studies : A study evaluated the anti-inflammatory effects of similar phenolic compounds on LPS-induced RAW 264.7 cells. Results showed significant inhibition of NO production, with IC50 values ranging from 4.2 to 15.2 µM for structurally related compounds .
- Antimicrobial Testing : In a comparative study on diarylpentanoids, several compounds demonstrated potent antibacterial activity against E. cloacae, with some showing effectiveness against antibiotic-resistant strains . The presence of long-chain amino substituents was noted to enhance bioactivity.
- Clinical Implications : Compounds with similar structures have been explored for their therapeutic potential in treating chronic inflammatory diseases and infections due to their multifaceted biological activities .
Q & A
Basic: What are the recommended synthetic routes for 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with alkylation of a phenol derivative followed by functional group modifications. For example:
- Step 1: Alkylation of 4-hydroxyanisole (or similar) using 4-(bromobutyl)phenyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the bis(2-hydroxyethyl)amino group via nucleophilic substitution with diethanolamine in anhydrous THF .
- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Purity Validation:
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?
Methodological Answer:
Discrepancies often arise from experimental variables. To address these:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO concentration ≤0.1%) .
- Dose-Response Curves: Perform IC₅₀ measurements across a broad concentration range (nM to μM) to identify threshold effects .
- Metabolic Stability Testing: Evaluate compound degradation in cell culture media (LC-MS monitoring) to rule out false negatives .
- Structural Confirmation: Re-characterize the compound post-assay to confirm no decomposition (e.g., via FTIR or NMR) .
- Cross-Validation: Compare results with structurally similar analogs (e.g., 4-methoxyphenol derivatives) to isolate structure-activity relationships .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-methoxybenzyl alcohol ):
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis steps due to potential respiratory irritants .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage: In airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced: What strategies improve solubility of this compound for in vivo studies without compromising bioactivity?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
- Structural Modifications: Replace the methoxy group with a sulfonate (-SO₃H) to increase polarity while retaining target affinity .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxyethyl groups (δ 3.4–3.7 ppm) .
- FTIR: Confirm hydroxyl (-OH stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
- High-Resolution MS (HRMS): Exact mass determination (e.g., m/z 389.2200 for [M+H]⁺) .
- X-ray Crystallography: Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Parameterize force fields for the hydroxyethyl and methoxy groups .
- Molecular Dynamics (MD): Simulate ligand-protein stability in solvated systems (GROMACS) over 100 ns to assess binding energy (MM-PBSA) .
- QSAR Studies: Train models using bioactivity data from analogs (e.g., 4-(2-aminoethyl)phenol derivatives) to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
